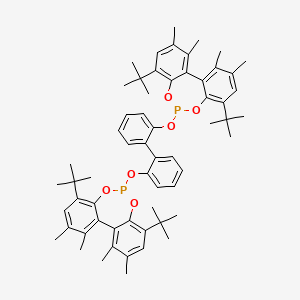

(S,S)-Kelliphite

Beschreibung

Eigenschaften

CAS-Nummer |

729572-33-2 |

|---|---|

Molekularformel |

C60H72O6P2 |

Molekulargewicht |

951.2 g/mol |

IUPAC-Name |

4,8-ditert-butyl-6-[2-[2-(4,8-ditert-butyl-1,2,10,11-tetramethylbenzo[d][1,3,2]benzodioxaphosphepin-6-yl)oxyphenyl]phenoxy]-1,2,10,11-tetramethylbenzo[d][1,3,2]benzodioxaphosphepine |

InChI |

InChI=1S/C60H72O6P2/c1-33-29-43(57(9,10)11)53-49(37(33)5)50-38(6)34(2)30-44(58(12,13)14)54(50)64-67(63-53)61-47-27-23-21-25-41(47)42-26-22-24-28-48(42)62-68-65-55-45(59(15,16)17)31-35(3)39(7)51(55)52-40(8)36(4)32-46(56(52)66-68)60(18,19)20/h21-32H,1-20H3 |

InChI-Schlüssel |

BWNYBZZRRYVGQK-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C2C(=C1C)C3=C(C(=CC(=C3OP(O2)OC4=CC=CC=C4C5=CC=CC=C5OP6OC7=C(C=C(C(=C7C8=C(C(=CC(=C8O6)C(C)(C)C)C)C)C)C)C(C)(C)C)C(C)(C)C)C)C)C(C)(C)C |

Herkunft des Produkts |

United States |

Synthesis and Structural Characterization of S,s Kelliphite and Its Derivatives

Synthetic Methodologies for (S,S)-Kelliphite

The synthesis of (S,S)-Kelliphite is a multi-step process that relies on the careful construction of its molecular framework from specific precursors, followed by a key phosphorylation step to assemble the final ligand.

The structure of (S,S)-Kelliphite is built upon two key diol precursors: the chiral auxiliary (S)-5,5′,6,6′-tetramethyl-3,3′-di-tert-butyl-1,1′-biphenyl-2,2′-diol, commonly known as (S)-BIPHEN, and an achiral 2,2′-biphenol linker. researchgate.netscispace.com

The (S)-BIPHEN moiety is the source of the ligand's chirality. chemicalbook.com It is a C₂-symmetric, axially chiral biphenol derivative whose synthesis provides the essential stereochemical information for the catalyst. nih.gov These chiral biaryl motifs are valuable building blocks in asymmetric synthesis. nih.gov The synthesis of substituted 2,2'-biphenols, the class of compounds to which (S)-BIPHEN belongs, can be challenging but has been achieved through various methods, including classical approaches and modern catalytic C-C coupling protocols. nih.govacs.org

The second precursor, 2,2′-biphenol, serves as the achiral bridging unit in the Kelliphite structure. researchgate.netwikipedia.org It can be synthesized through several routes, such as the hydrolysis of dibenzofuran (B1670420) or, alternatively, from the oxidative coupling of substituted phenols followed by debutylation. wikipedia.org Modern synthetic strategies also include nickel- or palladium-catalyzed C-H activation and coupling reactions to form the biphenol structure. rsc.orgacs.org

The formation of the phosphite (B83602) esters in (S,S)-Kelliphite is achieved through phosphorylation reactions. Phosphites are commonly prepared by reacting an alcohol or diol with a phosphorus halide, such as phosphorus trichloride (B1173362) (PCl₃). scispace.comaakash.ac.inpatsnap.com

The synthesis of (S,S)-Kelliphite and its analogues follows a modular approach. scispace.com First, the chiral diol, (S)-BIPHEN, is reacted with a phosphorus halide to yield a reactive monochloridite or, more specifically, a phosphorobromidite or phosphoroiodite intermediate, (S)-(BIPHEN)PX (where X = Br or I). scispace.com The use of these heavier halide reagents is advantageous as it allows the reaction to proceed at ambient temperature, avoiding the elevated temperatures often necessary when using phosphorochloridite reagents. scispace.com

This chiral phosphorus-halide intermediate is then reacted with the second precursor, the 2,2′-biphenol bridging diol. scispace.com This reaction is typically performed in the presence of a base, such as triethylamine (B128534) (NEt₃), in an inert solvent like toluene (B28343) to yield the final bisphosphite ligand, (S,S)-Kelliphite. scispace.com The resulting ligand is typically obtained as a white powder after purification. scispace.com This sequential process allows for the controlled assembly of the complex ligand architecture. organic-chemistry.orgresearchgate.net

Synthesis of (S,S)-Kelliphite Analogues and Structural Modifications

The modular synthesis of (S,S)-Kelliphite provides a platform for the rational design and synthesis of a wide array of analogues. By systematically modifying the ligand's components, researchers can probe structure-activity relationships and optimize catalysts for specific applications.

The rational design of Kelliphite derivatives is a powerful strategy for developing new catalysts. researchgate.netdokumen.pub This approach involves creating libraries of structurally related ligands to screen for desired catalytic properties. snnu.edu.cnosti.gov The design of Kelliphite is an extension of research on bisphosphites where optically active ligands are created by bridging them with achiral diolate groups. scispace.com

This modular design has the dual advantages of being easy to synthesize and allowing for the introduction of diverse stereoelectronic properties. scispace.comnih.gov By combining the established (S)-BIPHEN chiral backbone with a variety of different bridging diols, a collection of bisphosphite ligands can be generated. researchgate.netscispace.com Screening this collection led to the identification of the 2,2'-biphenol (B158249) bridge as being optimal for the asymmetric hydroformylation of certain substrates, such as allyl cyanide, which ultimately defined the structure of Kelliphite. researchgate.netscispace.com This data-driven approach accelerates the discovery of highly efficient and selective catalysts for challenging chemical transformations. acs.org

(S,S)-Kelliphite is a prominent example of a ligand featuring a stereochemically dynamic biaryl backbone. researchgate.net Unlike rigid structures, biaryl backbones possess rotational freedom around the C-C single bond connecting the two aryl rings. uwo.ca This flexibility allows the ligand to be structurally responsive, meaning it can adapt its conformation and the shape of the catalytic pocket to the steric and electronic demands of the reacting substrate. nih.govuwo.caresearchgate.net

This dynamic character can be highly beneficial in catalysis. nih.gov An adaptable chiral pocket can accommodate a broader range of substrates, potentially overcoming the limitations of more rigid ligand systems. researchgate.net This flexibility can lead to enhanced reactivity and selectivity as the ligand-metal complex can adopt an optimal geometry during the key bond-forming steps of the catalytic cycle. nih.gov The investigation of ligands with such dynamic backbones is a key area of research in the development of versatile and highly effective asymmetric catalysts. researchgate.net

The electronic and steric properties of a ligand, which are dictated by its substituents, have a profound influence on the outcome of a catalytic reaction. illinois.edumdpi.com In the case of (S,S)-Kelliphite and its analogues, substituents on both the chiral (S)-BIPHEN backbone and the achiral bridging diol are critical to its performance. scispace.com

The bulky tert-butyl and methyl groups on the (S)-BIPHEN backbone create a well-defined chiral environment around the metal center. For biphenol-based bisphosphite ligands in general, the nature and positioning of substituents can dramatically control regioselectivity in reactions like hydroformylation. scispace.com Furthermore, the electronic properties of the ligand can be tuned; for instance, incorporating electron-withdrawing groups at the phosphorus atoms can reduce the ligand's basicity and promote catalytic activity. researchgate.netacs.orgresearchgate.net Studies on Kelliphite derivatives have demonstrated that even small structural modifications, which influence parameters like the ligand bite angle, can have a significant effect on both regioselectivity and enantioselectivity. illinois.edu This sensitivity underscores the importance of precise substituent placement in the rational design of high-performance ligands. researchgate.net

Spectroscopic Characterization of (S,S)-Kelliphite

Spectroscopic techniques are fundamental in elucidating the structure and purity of (S,S)-Kelliphite. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides detailed information about the molecular framework and its symmetry in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for characterizing (S,S)-Kelliphite. The spectra provide insights into the ligand's symmetry and the connectivity of its atoms.

31P NMR Spectroscopy: In the 31P{1H} NMR spectrum, bisphosphites like (S,S)-Kelliphite typically exhibit a single resonance, which is consistent with the C2 symmetry of these ligands. scispace.com For instance, the rhodium complex of (S,S)-Kelliphite, [(S,R,S)-Kelliphite]Rh(acac), shows a doublet in the 31P{1H} NMR spectrum at δ 130.57 with a rhodium-phosphorus coupling constant (¹JRh-P) of 317.3 Hz. scispace.com This indicates the coordination of both phosphorus atoms to the rhodium center.

1H and 13C NMR Spectroscopy: The 1H and 13C{1H} NMR spectra of (S,S)-Kelliphite are consistent with its C2 symmetry, showing two non-equivalent t-butyl groups and four distinct methyl resonances. scispace.com The 1H NMR spectrum of the rhodium complex also displays a single set of resonances for the BIPHEN moiety, further supporting the presence of C2 symmetry in solution. scispace.com Detailed analysis of the aromatic region reveals the signals corresponding to the bridging 2,2′-biphenyldiol. scispace.com

| Nucleus | Compound | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Symmetry Indication |

| 31P{1H} | (S,S)-Kelliphite | Single resonance | Not specified | C2 symmetry scispace.com |

| 31P{1H} | [(S,R,S)-Kelliphite]Rh(acac) | 130.57 (doublet) | ¹JRh-P = 317.3 | C2 symmetry in solution scispace.com |

| 1H | (S,S)-Kelliphite | Multiple resonances | Not specified | Two non-equivalent t-Bu and four Me groups scispace.com |

| 13C{1H} | (S,S)-Kelliphite | Multiple resonances | Not specified | Two non-equivalent t-Bu and four Me groups scispace.com |

Other Spectroscopic Techniques in Ligand Characterization

While NMR is the primary tool, other spectroscopic methods contribute to the full characterization of (S,S)-Kelliphite and its derivatives.

High-Resolution Mass Spectrometry (HRMS): HRMS is used to confirm the elemental composition and molecular weight of the synthesized ligand.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify characteristic functional groups within the ligand structure.

NOESY NMR Spectroscopy: Two-dimensional NMR techniques like NOESY can be employed to study the through-space interactions within the molecule, providing further structural information, as has been done for related rhodium-hydrido-carbonyl complexes of (S,S)-Kelliphite. tue.nl

Solid-State Structural Analysis of (S,S)-Kelliphite and Related Species

X-ray crystallography provides definitive information about the three-dimensional structure of molecules in the solid state, including bond lengths, bond angles, and conformational details.

X-ray Crystallography of (S,R,S)-Kelliphite

While the crystal structure of (S,S)-Kelliphite itself is a key target, the structure of its diastereomer, (S,R,S)-Kelliphite, has been determined. scispace.com This analysis provides crucial insights into the ligand's coordination behavior.

Crystals of the rhodium complex, [(S,R,S)-Kelliphite]Rh(acac), were obtained and analyzed. scispace.com The complex crystallizes in a noncentrosymmetric, orthorhombic space group. scispace.com The solid-state structure confirms the bidentate coordination of the Kelliphite ligand to the rhodium center.

Selected Bond Distances and Angles for [(S,R,S)-Kelliphite]Rh(acac) scispace.com

| Parameter | Value |

| Space Group | Orthorhombic, noncentrosymmetric |

Further detailed bond lengths and angles would be found in the crystallographic information file (CIF) from the original publication.

Conformational Analysis of the Biphenyl (B1667301) Moiety

The biphenyl moiety is a key structural element in Kelliphite and related ligands, and its conformation plays a critical role in determining the ligand's properties and catalytic performance.

The biphenyl backbone in related phosphite ligands typically adopts a twisted conformation in the solid state to minimize steric hindrance. vulcanchem.com However, in solution, these systems can exhibit dynamic behavior. vulcanchem.com The barrier to rotation around the C-C bond of the biphenyl unit can be influenced by substituents and the nature of the metal complex. nih.gov

S,s Kelliphite in Asymmetric Hydroformylation Ahf

Fundamentals of Rhodium-Catalyzed Hydroformylation

Hydroformylation, also known as the oxo process, is a significant industrial reaction that converts alkenes, carbon monoxide (CO), and hydrogen (H₂) into aldehydes. illinois.edutue.nl This process is highly atom-economical, incorporating all atoms of the reactants into the desired product. illinois.edunih.gov While initially developed with cobalt catalysts, rhodium complexes have gained prominence due to their higher activity under milder reaction conditions. illinois.edu

The generally accepted mechanism for rhodium-catalyzed hydroformylation is based on the cycle first proposed by Heck and Breslow and later refined for rhodium systems by Wilkinson. illinois.eduacs.org The catalytic cycle typically involves the following key steps:

Ligand Dissociation: The cycle often begins with an 18-electron rhodium complex, such as HRh(CO)(L)₂ (where L is a phosphine (B1218219) or phosphite (B83602) ligand), which is considered the resting state of the active catalyst. tue.nl A ligand (typically CO) dissociates to generate a 16-electron, coordinatively unsaturated species, creating a vacant site for the alkene to bind. illinois.edutue.nl

Alkene Coordination: The alkene substrate coordinates to the vacant site on the rhodium center. illinois.edutue.nl

Migratory Insertion: The coordinated alkene then undergoes migratory insertion into the rhodium-hydride (Rh-H) bond, forming a rhodium-alkyl intermediate. illinois.edutue.nl This step is crucial as it determines the regioselectivity of the reaction—that is, whether a linear or a branched alkyl species is formed. tue.nl

CO Coordination and Insertion: Another molecule of CO coordinates to the rhodium center, followed by migratory insertion of the CO into the rhodium-alkyl bond to form a rhodium-acyl complex. illinois.eduacs.org

Hydrogenolysis: The final step is the oxidative addition of H₂ to the rhodium-acyl complex, followed by reductive elimination of the aldehyde product. illinois.eduatlantis-press.com This step regenerates the initial rhodium-hydride catalyst, allowing it to re-enter the catalytic cycle. illinois.edu

It is important to note that most of the elementary steps in this cycle are considered reversible. tue.nl The rate-determining step can vary depending on the specific ligand system and reaction conditions, with possibilities including CO dissociation, alkene insertion, or the final hydrogenolysis step. tue.nl

In the hydroformylation of prochiral alkenes (R-CH=CH₂ where R ≠ H), two key types of selectivity are critical:

Regioselectivity: The reaction can produce two constitutional isomers: a linear aldehyde (n-aldehyde) and a branched aldehyde (iso- or b-aldehyde). tue.nl For many commodity chemical applications, the linear aldehyde is the desired product. acs.org However, in the context of asymmetric hydroformylation (AHF), the focus is on producing the branched aldehyde, as this creates a new stereocenter. illinois.eduosti.gov The ratio of the branched to the linear product is referred to as the b/l (or iso/n) ratio. researchgate.netscispace.com

Enantioselectivity: When the branched aldehyde is formed from a prochiral alkene, it is chiral. AHF aims to produce one enantiomer in excess of the other. illinois.edu The success of this is measured by the enantiomeric excess (% ee). osti.gov

The ability to control both regioselectivity (favoring the branched product) and enantioselectivity is paramount in AHF. tue.nlnih.gov This dual control allows for the synthesis of optically active aldehydes from simple, inexpensive alkenes. nih.gov These chiral aldehydes are highly valuable as they are versatile intermediates for the production of enantiomerically enriched alcohols, carboxylic acids, and amines, which are key building blocks for pharmaceuticals and agrochemicals. nih.govosti.govrsc.org The development of effective chiral ligands for the rhodium catalyst is the primary strategy for achieving high levels of both regio- and enantiocontrol. acs.orgnih.gov

Application of (S,S)-Kelliphite in Rhodium-Catalyzed AHF

(S,S)-Kelliphite is a chiral bisphosphite ligand that has proven effective in rhodium-catalyzed AHF. tue.nlwikipedia.org It belongs to a class of ligands with stereochemically dynamic biaryl backbones that have been successfully applied to the AHF of various substrates. nih.govresearchgate.net

In many applications, the active rhodium catalyst is not a pre-isolated, stable complex but is instead formed in situ. thieme-connect.de This is typically achieved by mixing a rhodium salt precursor, such as Rh(acac)(CO)₂ (acetylacetonatodicarbonylrhodium(I)), with the (S,S)-Kelliphite ligand in the reaction vessel. osti.govscispace.com Under the reaction conditions, which include the pressure of synthesis gas (a CO/H₂ mixture), the active catalyst precursor, generally believed to be a rhodium-hydride species like [RhH(CO)₂(Kelliphite)], is formed. tue.nlscispace.com The preformation of this active species can be rapid; for instance, with similar ligands, complete formation has been observed within minutes at elevated temperatures and pressures. tue.nl

Researchers have also synthesized and characterized specific rhodium-Kelliphite complexes, such as [(S,R,S)-Kelliphite]Rh(acac), to investigate the coordination mode of the ligand to the metal center. scispace.com

The rhodium/(S,S)-Kelliphite catalytic system has been successfully applied to the AHF of several substrates, showing particular promise for heteroatom-substituted alkenes. illinois.eduosti.gov

(S,S)-Kelliphite has been identified as a superior ligand for the asymmetric hydroformylation of allyl cyanide. researchgate.netscispace.com This reaction is of significant interest because the resulting chiral aldehyde, 2-methyl-3-cyanopropanal, is a precursor to valuable building blocks like (R)-2-methyl-4-aminobutanol. scispace.comresearchgate.net

Studies comparing various bisphosphite ligands found (S,S)-Kelliphite to be the most effective in providing high enantioselectivity and regioselectivity for this substrate. scispace.com Research conducted by Cobley, Klosin, Whiteker, and their coworkers demonstrated that under optimized conditions, the Rh/(S,S)-Kelliphite catalyst could achieve up to 80% ee with a branched-to-linear (b/l) ratio of 20:1. scispace.com

Further investigations explored the reaction at low catalyst loadings (high substrate-to-catalyst ratios) and found that the catalyst remains highly active and selective, even at a substrate-to-rhodium ratio of 10,000:1. scispace.com When compared directly to another well-known ligand, (R,S)-BINAPHOS, the Kelliphite-based catalyst was found to be approximately seven times more active under neat (solvent-free) conditions. researchgate.netscispace.com The reaction rate was highest when conducted without a solvent or in acetone. scispace.com

The feasibility of this process on a larger scale was demonstrated by hydroformylating 75 mL of allyl cyanide, which reached complete conversion in 5 hours, yielding the product with 80% ee and a b/l ratio of 20. scispace.com

Table 1: Asymmetric Hydroformylation of Allyl Cyanide with (R,R)-Kelliphite and Comparison with (R,S)-BINAPHOS Data sourced from studies by Cobley et al. scispace.com

| Ligand | S:Rh Ratio | Solvent | Time (h) | Conversion (%) | b/l Ratio | ee (%) |

|---|---|---|---|---|---|---|

| (R,R)-Kelliphite | 2,000:1 | Neat | 3 | >99 | 15.5 | 78 |

| (R,R)-Kelliphite | 10,000:1 | Neat | 16 | >99 | 18.5 | 77 |

| (R,S)-BINAPHOS | 2,000:1 | Neat | 16 | 70 | 2.8 | 77 |

| (R,S)-BINAPHOS | 10,000:1 | Neat | 16 | 14 | 2.8 | 75 |

Substrate Scope in (S,S)-Kelliphite-Mediated AHF

Hydroformylation of Styrene (B11656) and Vinyl Acetate (B1210297)

The performance of (S,S)-Kelliphite in the asymmetric hydroformylation of styrene and vinyl acetate has been evaluated, showing varied success.

For styrene , the rhodium complex of (S,S)-Kelliphite generally exhibits low enantioselectivity. In a comparative study of different ligands under solvent-free conditions at 80 °C and 150 psi, the (S,S)-Kelliphite catalyst resulted in only 3% enantiomeric excess (ee) for the S-enantiomer. nih.govthieme-connect.de Despite the low enantioselectivity, it showed a high preference for the branched aldehyde, with a branched-to-linear (b/l) ratio of 9.2:1 and achieved 32% conversion. nih.govthieme-connect.de Computational studies suggest that the low selectivity for styrene may be due to the ligand's lower preference for the specific equatorial-apical coordination required for high enantiotopic differentiation, potentially allowing for less selective bis-equatorial reaction pathways. epa.gov

In contrast, (S,S)-Kelliphite has demonstrated greater effectiveness for the AHF of vinyl acetate . Under solvent-free conditions, it achieved an enantioselectivity of 82% ee. researchgate.net In another study under different conditions (80 °C, 150 psi, solvent-free), it yielded 75% ee for the R-enantiomer, with a very high regioselectivity of 100:1 (b/l) at 32% conversion. thieme-connect.de Research indicates that (S,S)-Kelliphite is a particularly suitable ligand for achieving good selectivity in the hydroformylation of vinyl acetate and other functionalized olefins like allyl cyanide, while other ligands like Chiraphite are better suited for styrene. illinois.edud-nb.infoacs.org

Table 1: Asymmetric Hydroformylation of Styrene and Vinyl Acetate with (S,S)-Kelliphite

| Substrate | Conditions | Conversion (%) | b/l Ratio | ee (%) | Configuration | Source(s) |

| Styrene | 80 °C, 150 psi, solvent-free, S/C 30,000:1 | 32 | 9.2:1 | 3 | S | nih.govthieme-connect.de |

| Styrene | T=80˚C, p=10.3 bar, S/C=3000:1, toluene (B28343) | 100 | 17.2:1 | 1 | S | tue.nl |

| Vinyl Acetate | solvent-free | - | 86:1 | 82 | - | researchgate.net |

| Vinyl Acetate | 80 °C, 150 psi, solvent-free, S/C 30,000:1 | 32 | 100:1 | 75 | R | thieme-connect.de |

| Vinyl Acetate | T=70˚C, p=10.3 bar, S/C=500:1, toluene | 99 | 55.7:1 | 77 | S | tue.nl |

Hydroformylation of Bicyclic Lactams and other Olefins

(S,S)-Kelliphite has proven to be a highly effective ligand for controlling regioselectivity in the AHF of specific bicyclic lactams. In the hydroformylation of (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one, the use of (S,S)-Kelliphite as the chiral ligand directs the reaction to selectively form the (1S,4S,5S)-5-formyl regioisomer with a selectivity of 86%. google.com When the nitrogen of the lactam is protected with a Boc group, the selectivity can be further enhanced. google.com A specific procedure for the synthesis of (1S,4S,5S)-tert-Butyl 5-formyl-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate involves using a catalyst solution of (S,S)-Kelliphite and Rh(acac)(CO)2 in toluene at 50 °C and 5 bar of syngas (CO:H₂ 1:1). google.com

The ligand has been extensively studied in the AHF of allyl cyanide . It was identified as the most enantioselective among a series of bis(phosphite) ligands in toluene. researchgate.netresearchgate.net In neat (solvent-free) allyl cyanide, the rhodium catalyst with (S,S)-Kelliphite is significantly more active than with other ligands like (R,S)-BINAPHOS. nih.govresearchgate.netresearchgate.netacs.org It can achieve up to 80% ee and a b/l ratio of 20. acs.orgchemolink.comresearchgate.net The resulting chiral aldehyde is a valuable precursor for synthesizing (R)-2-methyl-4-aminobutanol. acs.orgresearchgate.net

Table 2: Asymmetric Hydroformylation of Other Olefins with (S,S)-Kelliphite

Influence of Reaction Conditions on AHF Performance

Effect of Temperature and Pressure

Temperature and pressure significantly influence the efficacy of (S,S)-Kelliphite-based catalysts. For the hydroformylation of allyl cyanide, reactions have been successfully conducted at temperatures ranging from 30 °C to 70 °C. chemolink.com At 35 °C and 145 psi, the reaction proceeds to completion with high selectivity. acs.org Increasing the temperature to 70°C can maintain high conversion (99%) but may slightly alter selectivity. tue.nl For more challenging substrates, higher temperatures are often required. For instance, a comparative hydroformylation of styrene, allyl cyanide, and vinyl acetate was conducted at 80 °C and 150 psi (approx. 10.3 bar) to achieve reasonable catalyst activity. researchgate.net However, a general challenge in AHF is that the temperatures needed for high reaction rates can sometimes lead to a decrease in selectivity. nih.govresearchgate.net Lower pressures are sometimes favored to increase the formation of the linear aldehyde, although this is substrate-dependent. researchgate.net For the hydroformylation of a bicyclic lactam, mild conditions of 50 °C and 4.5-5 bar pressure were found to be effective. google.com

Solvent Effects and Solvent-Free Conditions

The choice of solvent, or its absence, has a pronounced effect on reactions catalyzed by (S,S)-Kelliphite. Initial screenings for the AHF of allyl cyanide were performed in toluene. researchgate.netresearchgate.net However, research has shown that reaction rates are often highest under solvent-free (neat) conditions. nih.govchemolink.comscispace.com For allyl cyanide, moving from toluene to neat conditions not only increased the reaction rate but also unexpectedly improved the regioselectivity (b/l ratio). chemolink.com Similarly, for vinyl acetate, excellent results were obtained under solvent-free conditions. researchgate.net The use of solvent-free or highly concentrated reaction media is a key principle of green chemistry, offering benefits such as reduced waste, lower energy consumption, and smaller reactor volumes. nih.govresearchgate.net While catalyst performance is often highly sensitive to the solvent, eliminating it can lead to significantly increased activity and efficiency. nih.gov

Substrate to Catalyst Ratio and Turnover Frequencies (TOF)

The (S,S)-Kelliphite ligand allows for efficient catalysis at very high substrate-to-catalyst (S:C) ratios, indicating high catalyst activity. For the AHF of allyl cyanide, S:C ratios from 1,500:1 to 10,000:1 have been successfully employed. nih.govresearchgate.netchemolink.com At a 10,000:1 ratio under neat conditions, the reaction with the (S,S)-Kelliphite catalyst was complete in 16 hours, corresponding to an average Turnover Frequency (TOF) of 625-635 h⁻¹. nih.govresearchgate.netacs.org This was noted to be about seven times more active than a comparable BINAPHOS-based catalyst under the same conditions. nih.govresearchgate.netscispace.com Even at very high S:C ratios of 30,000:1, the catalyst derived from (S,S)-Kelliphite maintained an average TOF comparable to other high-performance ligands. researchgate.net For the hydroformylation of a protected bicyclic lactam, a large-scale run was successful at an S:C ratio of 5000:1. google.com

Enantioselectivity and Regioselectivity Control by (S,S)-Kelliphite

(S,S)-Kelliphite exerts significant control over both enantioselectivity and regioselectivity in asymmetric hydroformylation, though its effectiveness is highly substrate-dependent.

Regioselectivity : The ligand generally promotes the formation of the branched aldehyde, which is the desired chiral product in AHF. For substrates like vinyl acetate and allyl cyanide, it consistently produces high branched-to-linear (b/l) ratios, often exceeding 100:1 for vinyl acetate and reaching 20:1 for allyl cyanide under optimized conditions. thieme-connect.deresearchgate.netchemolink.com In the specific case of bicyclic lactams, the choice between (R,R)-Kelliphite and (S,S)-Kelliphite allows for the selective formation of one of two possible regioisomeric aldehydes, demonstrating a high degree of catalyst-controlled regioselection. google.com

Enantioselectivity : The ligand's ability to induce high enantioselectivity is most pronounced with certain functionalized olefins. For vinyl acetate, enantiomeric excesses of up to 82% have been reported. researchgate.net With allyl cyanide, ee values as high as 80% are achieved, leading to valuable chiral building blocks. acs.orgchemolink.com However, for vinyl arenes like styrene, (S,S)-Kelliphite is largely ineffective, yielding almost no enantioselectivity (1-3% ee). thieme-connect.detue.nl This highlights a key challenge in AHF: the lack of a single ligand that exhibits broad substrate scope with high selectivity for all olefin types. nih.govresearchgate.net The stereochemical outcome is dictated by the precise geometry of the rhodium-hydride-ligand complex during the olefin insertion step, and the structural features of Kelliphite are better suited to creating a selective chiral environment for substrates like vinyl esters and nitriles than for styrene. epa.govillinois.edu

Achieving High Enantiomeric Excess (ee) in AHF

The primary function of a chiral ligand in AHF is to induce high enantioselectivity, leading to the preferential formation of one enantiomer of the branched aldehyde product. (S,S)-Kelliphite has proven effective in this regard, particularly for specific substrate classes.

Initial studies identified (S,S)-Kelliphite as a highly enantioselective ligand among a series of related phosphites with different backbones. researchgate.net For the hydroformylation of vinyl acetate, the rhodium catalyst system incorporating (S,S)-Kelliphite achieved an enantiomeric excess (ee) of 82%. researchgate.net In another key application, the AHF of allyl cyanide, (S,S)-Kelliphite afforded the chiral branched aldehyde with an impressive 80% ee. scispace.com Research has shown that even at high substrate-to-catalyst ratios (up to 10,000:1), the ligand maintains good enantioselectivity. researchgate.netscispace.com For instance, in the hydroformylation of allyl cyanide at a 10,000:1 substrate:catalyst ratio, an ee of 78.8% was achieved. chemolink.com

While effective for vinyl esters and allyl cyanide, the performance of (S,S)-Kelliphite with aryl olefins like styrene is less remarkable in terms of enantioselectivity, yielding an ee of only 3% (S). thieme-connect.de However, for certain bicyclic olefins, the Kelliphite ligand system can be highly effective. For example, in the hydroformylation of (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one, the use of (S,S)-Kelliphite led to the formation of the corresponding aldehyde with 86% selectivity for one regioisomer. google.com

Regioselectivity (Branched/Linear Ratio) Modulation

Regioselectivity in hydroformylation refers to the preference for the formation of the branched (chiral) aldehyde over the linear (achiral) aldehyde. (S,S)-Kelliphite has demonstrated a strong ability to direct the reaction towards the branched product for several substrates.

In the hydroformylation of vinyl acetate, a high branched-to-linear (b/l) ratio of 86:1 was observed. researchgate.net For allyl cyanide, the regioselectivity was also good, with b/l ratios reported to be around 20:1 under standard conditions. scispace.com Interestingly, studies have shown that the b/l ratio can increase at higher substrate-to-catalyst ratios when using Kelliphite. researchgate.net For example, with allyl cyanide, the b/l ratio increased from 17.8:1 at a 2,000:1 ratio to 18.5:1 at a 10,000:1 ratio. chemolink.com This indicates a robust preference for the branched isomer even under demanding catalytic conditions.

However, for some substrates like methyl methacrylate, the Rh/(S)-Kelliphite catalyst showed a very high regioselectivity towards the linear product, with a b/l ratio of 1:286, highlighting that the ligand's effect on regioselectivity is highly substrate-dependent. tue.nl

Diastereoselectivity in Specific Substrates

When a substrate already contains a stereocenter, AHF can lead to the formation of diastereomers. The choice of ligand is crucial for controlling this diastereoselectivity. (S,S)-Kelliphite has been utilized to control the formation of specific diastereomers in the hydroformylation of certain complex molecules.

In the hydroformylation of a bicyclic lactam, (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one, the use of (S,S)-Kelliphite as the chiral ligand resulted in the formation of the opposite regioisomer compared to its enantiomer, (R,R)-Kelliphite, with a selectivity of 86%. google.com This demonstrates the ligand's ability to dictate the facial selectivity of the olefin addition to the rhodium-hydride catalyst, leading to a high preference for one diastereomeric product. Specifically, using (S,S)-Kelliphite favored the formation of the (1S,4S,5S)-3-oxo-2-azabicyclo[2.2.1]heptane-5-carbaldehyde regioisomer in a ratio of up to 7.15:1. google.com

Comparative Analysis with Other Chiral Ligands in AHF

The performance of (S,S)-Kelliphite is best understood when compared to other prominent chiral ligands used in asymmetric hydroformylation.

Comparison with (R,S)-BINAPHOS Systems

(R,S)-BINAPHOS is a well-established phosphine-phosphite ligand known for achieving high enantioselectivities, particularly for styrene (up to 96% ee). researchgate.net In a direct comparison for the hydroformylation of allyl cyanide under solvent-free conditions, the (S,S)-Kelliphite catalyst was found to be approximately seven times more active than the rhodium-based (R,S)-BINAPHOS catalyst at a high substrate-to-catalyst ratio of 10,000:1. researchgate.netscispace.com While (R,S)-BINAPHOS can achieve high ee for certain substrates, it often shows lower regioselectivity compared to Kelliphite for substrates like allyl cyanide, where BINAPHOS gave a b/l ratio of only 2.8:1. scispace.com For vinyl acetate, (R,S)-BINAPHOS provided a b/l ratio of 7.1:1 and 58% ee (S), which is lower in both regards compared to the 86:1 b/l ratio and 82% ee achieved with (S,S)-Kelliphite. researchgate.netthieme-connect.de

Comparison with (R,R)-Ph-BPE and Chiraphite Ligands

(R,R)-Ph-BPE, a diphosphine ligand, and Chiraphite, a bisphosphite ligand, are also important benchmarks in AHF. In solvent-free hydroformylation studies at high substrate-to-catalyst ratios (30,000:1), the turnover frequency (TOF) of the catalyst derived from (S,S)-Kelliphite was found to be similar to that of (R,S)-BINAPHOS and (R,R)-Ph-BPE. researchgate.net However, the catalyst containing (R,R)-Ph-BPE generally gave higher enantioselectivity for styrene (92% ee) and allyl cyanide (90% ee) compared to (S,S)-Kelliphite. researchgate.net

Chiraphite-based catalysts were found to be even faster than Kelliphite systems, although they were typically less selective. researchgate.net For styrene, Chiraphite gives good selectivity, whereas Kelliphite is preferable for vinyl acetate and allyl cyanide. illinois.edu Specifically, for styrene, (R,R)-Chiraphite gave 51% ee (R) with a b/l ratio of 10.8:1, while (S,S)-Kelliphite yielded only 3% ee (S) with a b/l ratio of 9.2:1. thieme-connect.de

Evaluation Against Other Bisphosphite and Phosphine-Phosphite Ligands

(S,S)-Kelliphite emerged from research at Union Carbide on bis(phosphite) ligands and was identified as a superior ligand for enantioselectivity from a series with varied backbones. researchgate.net It is a derivative of the Chiraphite ligand class but contains an achiral backbone, yet it still achieves a notable 88% ee for vinyl acetate in some reports. tue.nl

Compared to other phosphine-phosphite ligands, (S,S)-Kelliphite's performance is substrate-dependent. While ligands like BINAPHOS excel with aromatic olefins, Kelliphite has carved a niche for its high activity and good selectivity with functionalized olefins like vinyl acetate and allyl cyanide. scispace.comillinois.edu The development of Kelliphite and its derivatives, where small changes in the ligand's bite angle were shown to influence enantioselectivity, has been a key step in advancing bisphosphite ligands for AHF. illinois.edu

Mechanistic Investigations of S,s Kelliphite Rhodium Catalysts

Spectroscopic Studies of Active Catalyst Species

Spectroscopic techniques are invaluable tools for elucidating the structures of catalyst intermediates under reaction conditions. For (S,S)-Kelliphite-rhodium systems, High-Pressure Fourier-Transform Infrared (HP FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy have been particularly instrumental.

High-Pressure Fourier-Transform Infrared (HP FT-IR) Spectroscopy of Rhodium Complexes

High-pressure FT-IR spectroscopy allows for the observation of catalyst species as they exist under catalytically relevant pressures of reactant gases like carbon monoxide (CO) and hydrogen (H₂). Studies on rhodium complexes with diphosphite ligands, including those structurally related to (S,S)-Kelliphite, reveal the formation of key hydride species under syngas (a mixture of CO and H₂) pressure. nih.govnih.gov The carbonyl stretching frequencies observed in HP-IR spectra provide information about the geometry and electronic properties of the rhodium center. nih.gov For instance, the formation of a [RhH(CO)₂(L)] complex (where L is the diphosphite ligand) is often indicated by characteristic carbonyl bands. nih.gov The number and position of these bands can help distinguish between different coordination geometries of the ligands around the rhodium atom. nih.gov

Nuclear Magnetic Resonance (NMR) Studies of Hydride and Acyl Species

High-pressure NMR (HP-NMR) spectroscopy provides detailed structural information about the species present in solution under reaction conditions. In the context of (S,S)-Kelliphite-rhodium catalysts, HP-NMR has been used to study the hydride intermediates. For the [RhH(CO)₂((S,S)-Kelliphite)] complex, the ¹H NMR spectrum at room temperature shows a broad singlet for the hydride signal at approximately -10.31 ppm. tue.nl This broadness is attributed to the presence of two small phosphorus-hydride couplings. tue.nl Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) reveals a strong correlation between the hydride signal and the t-butyl groups of the ligand, confirming the close proximity of the hydride to the ligand backbone. tue.nl

Beyond the initial hydride complex, NMR studies have been crucial in characterizing the subsequent acyl intermediates that form after the insertion of an alkene and CO. scispace.com While detailed NMR data for the specific (S,S)-Kelliphite-rhodium acyl species are not extensively documented in the provided context, analogous systems with other phosphine-phosphite ligands have been thoroughly investigated. These studies allow for the characterization of both four- and five-coordinate rhodium-acyl species, providing insight into the branched and linear intermediates that lead to the final aldehyde products. scispace.com

Characterization of Coordination Modes (e.g., Equatorial-Apical)

The geometry of the ligands around the rhodium center is a critical determinant of the catalyst's selectivity. Diphosphorus ligands like (S,S)-Kelliphite can coordinate to the trigonal bipyramidal rhodium center in either an equatorial-equatorial (ee) or an equatorial-apical (ea) fashion. osti.gov The preferred coordination mode influences the steric and electronic environment around the metal, thereby directing the outcome of the reaction.

For many selective rhodium-diphosphane catalysts, an equatorial-apical coordination is favored. researchgate.net Studies on ligands similar to (S,S)-Kelliphite have shown that the equilibrium between two equatorial-apical isomers can exist, with one being the major species. researchgate.net However, (S,S)-Kelliphite itself has demonstrated a lower preference for this equatorial-apical coordination, which may contribute to its observed selectivity profile. researchgate.net In some cases, the diphosphite ligand adopts a bis-equatorial coordination mode, a feature that is known to favor the formation of linear aldehydes in the hydroformylation of terminal alkenes. nih.gov The dynamic exchange between different coordination modes is a key feature of these catalytic systems. acs.org

Kinetic Studies and Rate-Determining Steps

Kinetic studies provide quantitative insights into how the concentrations of reactants, catalyst, and ligand affect the reaction rate, which in turn helps to identify the rate-determining step(s) of the catalytic cycle.

Reaction Order with Respect to Reactants and Ligand

The rate of a catalytic reaction is often expressed as a function of the concentrations of the various components. For rhodium-catalyzed hydroformylation, the reaction order with respect to the alkene, CO, H₂, and the phosphorus ligand provides clues about the mechanism.

| Reactant/Ligand | Typical Reaction Order | Implication |

|---|---|---|

| Alkene | Positive (First Order) | Alkene coordination is involved in or before the rate-determining step. tue.nl |

| Carbon Monoxide (CO) | Negative | CO dissociation from the catalyst is required to create a vacant coordination site. tue.nlthieme-connect.de |

| Hydrogen (H₂) | Zero or Positive | Hydrogenolysis is typically not the sole rate-determining step. tue.nlscispace.com |

| Phosphorus Ligand | Negative | Ligand dissociation may be necessary for catalytic activity. tue.nlthieme-connect.de |

Turnover Limiting Steps in the Catalytic Cycle

However, for some systems, especially those modified with phosphite (B83602) ligands, the hydrogenolysis of the acyl-rhodium intermediate has been identified as the rate-determining step. tue.nlthieme-connect.de In more complex scenarios, it has been proposed that more than one step in the catalytic cycle may have similar rates and thus act as turnover-determining steps. scispace.com This can lead to a situation where both the initial rhodium-hydride species and the later rhodium-acyl intermediate are considered turnover-determining intermediates. scispace.com A complete kinetic analysis suggests that several intermediates and transition states can collectively control the reaction rate and selectivity, moving beyond the concept of a single rate-limiting step. rsc.org

Ligand Exchange and Reversibility of Elementary Steps

The hydroformylation cycle is initiated by the dissociation of a carbon monoxide (CO) ligand from the 18-electron rhodium complex, [RhH(CO)₂((S,S)-Kelliphite)], to generate a 16-electron species with a vacant coordination site. illinois.edunih.gov This step is crucial as it allows for the coordination of the alkene substrate. illinois.edu

(S,S)-Kelliphite, being a diphosphite ligand, is characterized as electron-withdrawing (π-acceptor). thieme-connect.deresearchgate.net This electronic property facilitates the dissociation of a CO ligand, thereby accelerating the reaction rate. thieme-connect.de The kinetic equation for hydroformylation often shows a negative order dependence on CO concentration, which supports the notion that CO dissociation is a key equilibrium preceding the rate-determining steps. tue.nlthieme-connect.de

Following CO dissociation, the alkene coordinates to the vacant site on the rhodium center to form a five-coordinate intermediate. illinois.edu Deuterioformylation studies have indicated that this alkene coordination step is highly reversible in many phosphite-modified rhodium catalyst systems. tue.nl The electron-poor nature of the (S,S)-Kelliphite ligand also promotes this alkene coordination. thieme-connect.de The coordination geometry of (S,S)-Kelliphite is exclusively equatorial-equatorial in the rhodium complex, which influences the environment around the metal center where the alkene binds. tue.nl

Once the alkene is coordinated, it undergoes migratory insertion into the rhodium-hydride (Rh-H) bond, forming a four-coordinate rhodium-alkyl intermediate. illinois.edunih.gov This step is of paramount importance as it is generally the point where the regioselectivity (i.e., the ratio of branched to linear aldehyde products) is determined. tue.nlillinois.edu For many phosphite-based systems, deuterioformylation studies have demonstrated that the formation of the alkyl species is highly reversible. tue.nl The process, known as β-hydride elimination, is the microscopic reverse of migratory insertion and can lead to alkene isomerization. nih.govthieme-connect.de

The resulting rhodium-alkyl species then coordinates another molecule of CO and undergoes a subsequent migratory insertion of the alkyl group onto the CO ligand to form a rhodium-acyl species. tue.nlillinois.edu The final step in the catalytic cycle is the hydrogenolysis of this acyl complex by dihydrogen (H₂), which yields the aldehyde product and regenerates the active rhodium-hydride catalyst, allowing the cycle to begin anew. illinois.edunih.gov

While the preceding steps are often in rapid equilibrium, the hydrogenolysis of the rhodium-acyl species is generally considered the first irreversible step in the cycle. tue.nlnih.gov For some catalyst systems modified with electron-poor phosphite ligands like (S,S)-Kelliphite, this hydrogenolysis step can be the rate-determining step for the entire hydroformylation process. tue.nlnih.govrsc.org

| Elementary Step | Description | Reversibility with (S,S)-Kelliphite-Rh | Influence of (S,S)-Kelliphite |

|---|---|---|---|

| CO Dissociation | A CO ligand dissociates from [RhH(CO)₂((S,S)-Kelliphite)] to create a vacant site. | Reversible tue.nl | Facilitated by the electron-withdrawing nature of the phosphite ligand. thieme-connect.de |

| Alkene Coordination | An alkene molecule coordinates to the unsaturated Rh complex. | Reversible tue.nl | Promoted by the ligand's electron-poor character. thieme-connect.de |

| Migratory Insertion | The coordinated alkene inserts into the Rh-H bond to form a Rh-alkyl species. | Reversible tue.nl | Determines regioselectivity; influenced by the ligand's steric and electronic profile. illinois.edu |

| Hydrogenolysis | The Rh-acyl species reacts with H₂ to release the aldehyde and regenerate the catalyst. | Generally Irreversible tue.nlnih.gov | Can be the rate-determining step for phosphite-based systems. tue.nlnih.gov |

Isomerization Pathways and Their Impact on Selectivity

Isomerization of the alkene substrate is a significant parallel reaction pathway in hydroformylation that can have a substantial impact on the final product distribution, affecting both regio- and enantioselectivity. nih.govthieme-connect.de The potential for isomerization is intrinsically linked to the reversibility of the alkene coordination and migratory insertion steps. tue.nl

The mechanism for isomerization involves the formation of a rhodium-alkyl intermediate, followed by β-hydride elimination to yield a different alkene isomer and the rhodium-hydride species. nih.govthieme-connect.de Since rhodium catalysts modified with electron-poor phosphite ligands like (S,S)-Kelliphite exhibit a high degree of reversibility in hydride migration, they can also be effective isomerization catalysts. nih.govthieme-connect.de Low partial pressures of carbon monoxide can further enhance this effect by increasing the lifetime of the four-coordinate intermediates that undergo β-hydride elimination. thieme-connect.de

This isomerization can be detrimental or beneficial depending on the desired product. For instance, when hydroformylating internal alkenes, isomerization to a terminal alkene is necessary to achieve high yields of the preferred linear aldehyde. Conversely, if a specific chiral branched aldehyde is the target from a terminal alkene, isomerization to an internal alkene is an undesirable side reaction.

Theoretical and Computational Studies on S,s Kelliphite Systems

Density Functional Theory (DFT) Calculations of Coordination Behavior

DFT calculations have been instrumental in elucidating the coordination behavior of (S,S)-Kelliphite with transition metals, most notably rhodium. A computational study by Aguado and Carbó utilized a 3D-QSSR (Quantitative Structure-Selectivity Relationship) method based on DFT calculations to investigate how (S,S)-Kelliphite binds to a rhodium center. tue.nl Such studies focus on optimizing the geometry of the active catalyst, which is typically a trigonal bipyramidal (tbpy) hydrido-carbonyl complex, [RhH(CO)₂(P^P)]. tue.nl

The coordination of bidentate phosphorus ligands like (S,S)-Kelliphite can occur in two primary modes: diequatorial (ee) or equatorial-apical (ea). tue.nlresearchgate.net The relative stability of these conformers is critical as it dictates the geometry of the catalytic pocket and, consequently, the enantioselectivity. DFT calculations help determine the preferred coordination mode and the energy barriers between different isomers. researchgate.net For instance, some studies have suggested that the intrinsic enantiotopic differentiation capacity of a ligand can be diminished if its preference for a specific coordination mode, such as equatorial-apical, is low, potentially allowing for less selective bis-equatorial pathways. researchgate.net Furthermore, the electronic properties of the ligand, such as its basicity, are influenced by its structure and can be quantified through DFT. Ligands like (S,S)-Kelliphite, which possess electron-withdrawing phosphite (B83602) groups, are known to have reduced basicity, a factor that can promote higher catalytic activity. researchgate.net

Modeling of Stereoselection Processes and Enantioselective Pathways

Modeling stereoselection involves constructing a computational model of the entire catalytic cycle or focusing on the specific step that determines the chirality of the product. snnu.edu.cn For many rhodium-catalyzed hydroformylation reactions, experimental and theoretical studies have identified the migratory insertion of the alkene into the rhodium-hydride bond as the irreversible, rate-determining, and enantiocontrolling step. researchgate.net

Computational models simulate this critical step for both possible enantiomeric pathways. By calculating the energy profiles of the transition states leading to the (R) and (S) products, researchers can predict the enantiomeric excess (ee) of the reaction. The difference in activation energy (ΔΔG‡) between the two diastereomeric transition states directly correlates with the ee. DFT calculations are now routinely combined with experimental investigations, such as deuterium (B1214612) labeling and kinetic isotope effect (KIE) studies, to validate the proposed reaction pathways and identify the irreversible, stereo-determining steps in the catalytic cycle. snnu.edu.cn These models provide a quantitative understanding of how the chiral information from the (S,S)-Kelliphite ligand is transferred to the substrate during the reaction.

Analysis of Ligand-Substrate Interactions

The precise arrangement of the ligand and substrate around the metal center is fundamental to achieving high selectivity. Computational analysis allows for a detailed examination of the non-covalent interactions that stabilize the preferred transition state.

The natural bite angle of a bidentate ligand, defined as the P-Metal-P angle, is a critical structural parameter that influences both regioselectivity and enantioselectivity in catalysis. illinois.edu In diphosphite ligands, this angle is controlled by the backbone connecting the two phosphorus atoms. scispace.com Klosin, Whiteker, and coworkers synthesized a series of Kelliphite derivatives and demonstrated that smaller bite angles in the diphosphite ligands led to higher enantioselectivity in asymmetric hydroformylation. illinois.edu DFT calculations have corroborated these experimental findings, showing that a decrease in the dihedral angles of the ligand backbone leads to smaller P-Rh-P bite angles. researchgate.net This work provided the first clear demonstration of a direct bite angle effect on enantioselectivity in this class of reactions. researchgate.net

| Substrate | Catalyst System | b/l Ratio | ee (%) | Configuration |

|---|---|---|---|---|

| Styrene (B11656) | Rh/(S,S)-Kelliphite | 9.2:1 | 3 | (S) |

| Vinyl Acetate (B1210297) | Rh/(S,S)-Kelliphite | 10.1:1 | 66 | (S) |

| Allyl Cyanide | Rh/(S,S)-Kelliphite | 100:1 | 75 | (R) |

Data from hydroformylation reactions illustrating the performance of the Rh/(S,S)-Kelliphite system with various substrates. thieme-connect.de The branched-to-linear (b/l) ratio and enantiomeric excess (ee) are key performance indicators.

To rationalize the stereochemical outcome of a reaction, chemists often use simplified stereochemical models like quadrant diagrams. tue.nl In these diagrams, the space around the metal center in the key transition state is divided into four quadrants. tue.nl The bulky substituents of the chiral ligand occupy some of these quadrants, creating a sterically hindered environment, while leaving the other quadrants relatively open. mit.edu

For a C₂-symmetric ligand like (S,S)-Kelliphite, the bulky groups create a well-defined chiral pocket. DFT calculations on related systems have shown that the peripheral xylyl rings of the Kelliphite ligand can form a deep crevice that orients the incoming substrate. ntu.edu.sg The substrate will preferentially coordinate to the metal in an orientation that minimizes steric clash with the ligand's bulky groups. For example, a prochiral alkene will orient itself so that its larger substituent points towards an open quadrant, thereby dictating the face of the double bond that binds to the metal and ultimately determining the chirality of the final product. tue.nl

Beyond simple steric repulsion, more subtle non-covalent interactions can play a decisive role in stabilizing one transition state over another. Theoretical investigations into catalysts derived from Kelliphite have uncovered the importance of stabilizing CH-π interactions between the ligand and the substrate. scispace.com These attractive forces occur between C-H bonds of the substrate and the π-systems of the aromatic rings on the ligand.

Computational studies on a related phospholane-phosphite ligand, which was designed by combining structural features of Kelliphite and Ph-BPE, revealed that these CH-π interactions were crucial for achieving high branched selectivity. scispace.com These interactions can influence the reaction outcome by making certain low-energy reaction pathways unproductive, effectively funneling the reaction through a more selective channel. scispace.com The inclusion of dispersion corrections in DFT calculations is essential to accurately capture these weak but influential non-bonding interactions. scispace.com

Transition State Analysis in Asymmetric Catalysis

The core of computational investigation into asymmetric catalysis lies in the detailed analysis of transition states (TS). snnu.edu.cn DFT is used to locate the TS structures for the key stereodetermining step and calculate their relative free energies (ΔG‡). ntu.edu.sg The enantiomeric ratio of the products is determined by the energy difference between the diastereomeric transition states (ΔΔG‡) leading to the (R) and (S) enantiomers, as described by the Curtin-Hammett principle.

A notable example is the DFT analysis of a palladium-catalyzed reaction using (R,R)-Kelliphite. ntu.edu.sg The calculations identified two dominant transition states for the key nucleophilic attack step. The energy difference between the favored and disfavored transition states was calculated to be 3.1 kcal/mol. ntu.edu.sg This energy gap corresponds to a predicted enantiomeric excess that is in excellent agreement with the experimentally observed 94% ee, validating the accuracy of the computational model. ntu.edu.sg Such analyses provide a powerful, quantitative link between the structure of the catalyst-substrate complex and the ultimate stereochemical outcome of the reaction.

Energy Span and Turnover Frequency Control Analysis

A comprehensive study on the rhodium-catalyzed hydroformylation using the BOBPHOS ligand, a phospholane-phosphite developed by combining structural features from Kelliphite and Ph-BPE, illustrates the power of this analytical approach. scispace.com This analysis serves as an excellent model for understanding the kinetic behavior of (S,S)-Kelliphite systems due to the shared heritage and structural similarities of the ligands. scispace.com

In the rhodium-catalyzed hydroformylation of alkyl alkenes with the BOBPHOS ligand, kinetic studies revealed positive orders in the alkene and H₂ concentrations and a negative order in CO concentration. This suggests that multiple steps in the catalytic cycle have comparable rates and act as turnover-determining steps. scispace.com DFT calculations and subsequent energy span analysis confirmed this experimental observation. scispace.com

The calculated energy spans for the different pathways allow for a prediction of the reaction's selectivity. For the BOBPHOS system, the relative rates calculated from the energy span model were 1.00 for the desired (S)-branched pathway, 0.20 for the (R)-branched pathway, and 0.56 for the linear pathway. scispace.com These theoretical rates translate to a predicted branched-to-linear selectivity and enantiomeric ratio that are in excellent agreement with the experimental results. scispace.com

While a similarly detailed energy span analysis focused exclusively on (S,S)-Kelliphite is not as readily available in the literature, computational studies have been performed on its complexes. For instance, DFT calculations on the [RhH(CO)₂( (S,S)-Kelliphite)] complex determined that the most stable geometry involves the ligand coordinating in an equatorial-equatorial (ee) fashion. tue.nl Another stable conformation, only slightly higher in energy (3.9 kJ mol⁻¹), was also identified, highlighting the conformational flexibility of the ligand which can influence the energies of intermediates and transition states throughout the catalytic cycle. tue.nl

In a different catalytic system, the palladium-catalyzed asymmetric Heck arylation/amination, DFT calculations were used to probe the origin of enantioselectivity with (R,R)-Kelliphite. ntu.edu.sg The calculations showed that the energy difference between the two dominant transition states leading to the different enantiomers was 3.1 kcal·mol⁻¹, which correlated well with the experimentally observed 94% ee. ntu.edu.sg This demonstrates that the structural features of the Kelliphite ligand create a well-defined chiral pocket that effectively controls the stereochemical outcome of the reaction. ntu.edu.sg

These examples underscore the utility of computational models in dissecting complex catalytic cycles. The energy span model, in particular, provides a robust framework for understanding and predicting the turnover frequency and selectivity of catalysts based on ligands like (S,S)-Kelliphite.

Data Tables

The following table summarizes the relative rates for the competing pathways in the Rh/BOBPHOS-catalyzed hydroformylation, as determined by the energy span model. This data illustrates how computational analysis can predict reaction outcomes with high fidelity.

| Reaction Pathway | Relative Rate (Calculated) | Predicted Selectivity | Experimental Selectivity |

| (S)-Branched | 1.00 | 68:32 (b:l) | 79:21 (b:l) |

| (R)-Branched | 0.20 | 83:17 (er) | 93:7 (er) |

| Linear | 0.56 | ||

| Data derived from the computational study on the related BOBPHOS ligand system. scispace.com |

The next table presents key energetic parameters from the same study, highlighting the small differences that lead to shared turnover control.

| Parameter | Pro-(S)-Branched Pathway (ΔΔG‡) | Pro-(R)-Branched Pathway (ΔΔG‡) | Pro-Linear Pathway (ΔΔG‡) |

| Energy Span Difference (Hydrogenolysis vs. Hydride Transfer) | 1.2 kcal·mol⁻¹ | 1.7 kcal·mol⁻¹ | 0.04 kcal·mol⁻¹ |

| Data derived from the computational study on the related BOBPHOS ligand system. scispace.com |

S,s Kelliphite in Other Asymmetric Catalytic Transformations

Asymmetric Heck Arylation/Amination Reactions

The Mizoroki-Heck reaction is a powerful tool for carbon-carbon bond formation, and its asymmetric variant is of great importance in organic synthesis. organic-chemistry.orgprinceton.edu The success of asymmetric Heck reactions is highly dependent on the chiral ligand employed to control the enantioselectivity of the product. organic-chemistry.org Chiral phosphoramidites and bisphosphites have been explored as ligands in palladium-catalyzed asymmetric Heck reactions. organic-chemistry.orgnih.govdicp.ac.cnnih.gov

Despite the structural similarities of (S,S)-Kelliphite to other bulky chiral bisphosphite ligands, a thorough review of scientific literature reveals a notable lack of studies specifically detailing its application in palladium-catalyzed asymmetric Heck arylation or amination reactions. The following subsections reflect this absence of specific research findings.

There is currently no available literature that describes the synthesis, characterization, or catalytic activity of well-defined palladium complexes featuring the (S,S)-Kelliphite ligand for the purpose of asymmetric Heck reactions. The formation of a palladium complex is the first crucial step in any palladium-catalyzed cross-coupling reaction, and the nature of the ligand-metal interaction significantly influences the subsequent catalytic cycle. nih.gov

Illustrative Data on Hypothetical Palladium-(S,S)-Kelliphite Complex Formation

| Parameter | Description |

|---|---|

| Precursor | Typically Pd(0) or Pd(II) salts like Pd₂(dba)₃ or Pd(OAc)₂ |

| Ligand | (S,S)-Kelliphite |

| Solvent | Anhydrous, deoxygenated solvents such as toluene (B28343) or THF |

| Stoichiometry | Varied to determine optimal ligand-to-metal ratio |

| Characterization | ³¹P NMR, ¹H NMR, ¹³C NMR, Mass Spectrometry, X-ray Crystallography |

This table is for illustrative purposes only, as no specific data for palladium-(S,S)-Kelliphite complexes in the context of Heck reactions has been found in the literature.

In the context of an asymmetric Heck-type amination, the stereoselectivity would be determined by the facial selectivity of the amine nucleophile's attack on the olefin coordinated to the chiral palladium center. For an anti-attack, the amine would add to the face of the double bond opposite to the palladium catalyst. The chiral ligand, in this case (S,S)-Kelliphite, would be responsible for creating a chiral environment that favors one diastereomeric transition state over the other, thus leading to an enantiomerically enriched product.

However, as there are no published studies on the use of (S,S)-Kelliphite in palladium-catalyzed asymmetric amination reactions, there is no experimental data or theoretical calculations to substantiate a discussion on the stereoselective anti-attack of amines in this specific system.

Bulky ligands, such as (S,S)-Kelliphite, are known to create a defined chiral pocket around the metal center. rsc.org This pocket can influence the stereochemical outcome of a reaction by sterically directing the approach of the substrates. The bite angle and the steric hindrance of the ligand are crucial factors in defining the geometry of this chiral pocket. nih.govcmu.eduresearchgate.net In a hypothetical palladium-catalyzed Heck reaction with (S,S)-Kelliphite, the chiral pocket would be expected to control the enantiofacial selection of the olefin coordination and the subsequent migratory insertion step, which are key to inducing asymmetry.

While the concept of a chiral pocket is fundamental to asymmetric catalysis, the specific details of such a pocket for a palladium-(S,S)-Kelliphite complex and its precise role in a Heck reaction remain uninvestigated.

Potential for Application in Other Metal-Catalyzed Reactions

The utility of a chiral ligand is often not limited to a single type of metal or reaction. The electronic and steric properties of (S,S)-Kelliphite that make it effective in rhodium-catalyzed hydroformylation suggest its potential applicability in other metal-catalyzed asymmetric transformations.

Chiral phosphine-phosphoramidite and bisphosphite ligands have been successfully employed in a variety of metal-catalyzed reactions, including those with copper, gold, and nickel. dicp.ac.cnnih.govresearchgate.netnih.govnih.govrsc.orgnih.govrsc.orgmit.edupradeepresearch.org These reactions encompass a broad range of transformations such as conjugate additions, allylic alkylations, and other cross-coupling reactions. dicp.ac.cnnih.gov

Given the precedent for this class of ligands, (S,S)-Kelliphite could potentially be a valuable ligand for other metals. However, it is important to note that direct experimental evidence for the use of (S,S)-Kelliphite in reactions catalyzed by metals other than rhodium is scarce in the current body of scientific literature.

Potential Applications of (S,S)-Kelliphite in Other Metal-Catalyzed Reactions

| Metal | Potential Reaction Type | Rationale |

|---|---|---|

| Copper | Asymmetric Conjugate Addition | Chiral phosphoramidite (B1245037) and bisphosphite ligands are known to be effective in Cu-catalyzed reactions. nih.gov |

| Gold | Asymmetric Cycloadditions | Chiral phosphine-phosphite ligands have shown high enantioselectivity in Au-catalyzed cycloadditions. nih.gov |

| Nickel | Asymmetric Cross-Coupling | Nickel catalysts with chiral phosphine (B1218219) ligands are used in various cross-coupling reactions. nih.govrsc.orgnih.gov |

This table represents potential areas of research based on the known reactivity of similar ligands and does not reflect published applications of (S,S)-Kelliphite.

Future Research Directions and Challenges

Development of Next-Generation (S,S)-Kelliphite Derivatives

The development of new derivatives based on the (S,S)-Kelliphite scaffold is a primary avenue of future research. The goal is to fine-tune the ligand's steric and electronic properties to improve catalytic activity and selectivity. Research has shown that even subtle modifications to the ligand structure can significantly impact performance. For instance, early studies on Kelliphite derivatives demonstrated that smaller bite angles in the diphosphite ligand backbone could lead to higher enantioselectivity. illinois.edu

One promising strategy involves the creation of hybrid ligands that combine the structural motifs of (S,S)-Kelliphite with those of other successful ligand classes. An example of this approach is the development of the BOBPHOS ligand, a phospholane-phosphite designed by combining features from Kelliphite and the Ph-BPE ligand system. scispace.com This concept of integrating the "best bits of both phosphorus" ligands opens a pathway for creating novel derivatives with potentially superior catalytic properties. scispace.com Future work will likely involve synthesizing and screening libraries of such derivatives, where the biphenol backbone of Kelliphite is systematically modified or replaced to optimize performance for specific substrates. illinois.eduresearchgate.net

Addressing Regioselectivity and Enantioselectivity Challenges for Diverse Substrates

A significant challenge for (S,S)-Kelliphite and related catalysts is the simultaneous control of regioselectivity and enantioselectivity, particularly across a broad range of substrates. nih.govosti.govresearchgate.net While rhodium catalysts bearing (S,S)-Kelliphite have demonstrated excellent performance for specific substrates like allyl cyanide and vinyl acetate (B1210297), they are less effective for others, such as styrene (B11656), where both yield and selectivity can be poor. illinois.edunih.gov

The asymmetric hydroformylation of aliphatic alkenes to produce the branched aldehyde isomer remains a largely unsolved problem in the field. osti.gov Future research must focus on developing new generations of catalysts that can overcome these limitations. This will require a deeper understanding of how the ligand structure influences the catalytic outcome for different types of olefins. Studies have shown that general selectivity trends can sometimes be reversed by modifying reaction conditions, indicating that a complex interplay between the catalyst, substrate, and conditions governs the reaction's stereochemical and regiochemical path. nih.gov A key industrial challenge is the development of catalysts that maintain high selectivity at elevated temperatures, which would allow for higher reaction rates. nih.govresearchgate.net

| Ligand | Substrate | Regioselectivity (branched:linear) | Enantioselectivity (ee%) | Reference(s) |

| (S,S)-Kelliphite | Allyl Cyanide | 23:1 | 81% | osti.gov |

| (S,S)-Kelliphite | Vinyl Acetate | 86:14 | 82% | illinois.edunih.gov |

| (S,S)-Kelliphite | Styrene | - | Poor | illinois.edu |

| (R,S)-BINAPHOS | Styrene | 88:12 | 94% | acs.org |

| (R,R)-Ph-BPE | Styrene | - | 92% | nih.govresearchgate.net |

Integration with Sustainable Catalysis Methodologies

Aligning the use of (S,S)-Kelliphite with green chemistry principles is a critical area for future research. A significant focus is on reducing or eliminating the use of hazardous organic solvents. nih.govresearchgate.net Studies have demonstrated the feasibility of using (S,S)-Kelliphite in solvent-free or highly concentrated hydroformylation reactions, which enhances volume efficiency and atom economy. nih.govresearchgate.net

Further research will explore the immobilization of Kelliphite-based catalysts on solid supports, such as polymers. researchgate.netresearchgate.net This approach facilitates catalyst separation from the product mixture, enabling catalyst recycling and reducing waste. researchgate.net Other sustainable methodologies include the use of biphasic systems (e.g., aqueous/organic) or alternative green solvents like supercritical carbon dioxide. researchgate.netresearchgate.net The development of robust Kelliphite derivatives that remain active and selective under these conditions is essential for their practical application in more environmentally benign industrial processes. researchgate.netukri.org

Advanced Mechanistic and Computational Studies for Rational Design

A deeper understanding of the catalytic mechanism is fundamental to the rational design of improved (S,S)-Kelliphite-based catalysts. acs.org Advanced spectroscopic and computational techniques are being employed to elucidate the structure of catalytic intermediates and understand the factors that control selectivity. researchgate.netresearchgate.net High-pressure nuclear magnetic resonance (HP-NMR) and in situ infrared (IR) spectroscopy are powerful tools for characterizing the catalyst's resting state and active species under reaction conditions. researchgate.net

Computational methods, such as Density Functional Theory (DFT) calculations, provide invaluable insights into the reaction pathways and the origins of enantio- and regioselectivity. researchgate.nethomkat.nl These studies can model the transition states of key steps, such as alkene insertion into the rhodium-hydride bond, and predict how changes in the ligand's structure will affect the energy barriers for competing pathways. researchgate.netfigshare.com For example, computational analysis has been used to investigate how ligand flexibility and electronic properties contribute to catalyst performance. researchgate.netresearchgate.net Such knowledge-driven approaches, which combine experimental and computational studies, are crucial for moving beyond trial-and-error catalyst development toward the rational design of next-generation (S,S)-Kelliphite derivatives. acs.orgresearcher.life

Exploration of New Catalytic Applications Beyond Hydroformylation

While asymmetric hydroformylation is the most well-established application for (S,S)-Kelliphite, there is growing interest in exploring its use in other catalytic transformations. The broader class of chiral phosphine (B1218219) and phosphite (B83602) ligands is known to be effective in a wide array of reactions, suggesting that Kelliphite-type ligands may have untapped potential. syensqo.comprochemonline.com

Preliminary research has shown the potential of (S,S)-Kelliphite in other reactions. For instance, it has been tested in the copper-catalyzed reductive coupling of allenes with ketones and in rhodium-catalyzed enantioselective conjugate addition reactions. mit.edud-nb.info Although these areas are less developed compared to hydroformylation, they represent promising directions for future investigation. Expanding the scope of (S,S)-Kelliphite to other important transformations, such as hydrogenation or cross-coupling reactions, would significantly enhance its value and versatility as a chiral ligand in synthetic chemistry. syensqo.comprochemonline.com

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for (S,S)-Kelliphite, and how do reaction conditions influence enantiomeric purity?

- Methodological Guidance : Compare pathways such as asymmetric catalysis or chiral resolution. Vary parameters (e.g., temperature, catalysts, solvents) and quantify enantiomeric excess using chiral HPLC or polarimetry. Document reproducibility by repeating syntheses under identical conditions .

- Data Interpretation : Analyze yield vs. purity trade-offs using statistical tools (e.g., ANOVA) to identify optimal conditions .

Q. How is (S,S)-Kelliphite characterized to confirm its stereochemical configuration?

- Methodological Guidance : Use X-ray crystallography for absolute configuration determination. Supplement with / NMR, circular dichroism (CD), and vibrational circular dichroism (VCD). Cross-validate results with computational simulations (e.g., DFT) .

- Common Pitfalls : Avoid overreliance on a single technique; inconsistencies may arise from solvent effects or crystallographic disorder .

Q. What are the primary research applications of (S,S)-Kelliphite in catalysis or medicinal chemistry?

- Methodological Guidance : Screen for catalytic activity in asymmetric reactions (e.g., enantioselective hydrogenation) or evaluate bioactivity via in vitro assays (e.g., enzyme inhibition). Use structure-activity relationship (SAR) studies to correlate stereochemistry with function .

- Data Reporting : Include negative results (e.g., inactive analogs) to avoid publication bias .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictory data on (S,S)-Kelliphite’s reaction mechanisms?

- Methodological Guidance :

- Controlled Variables : Isolate variables (e.g., solvent polarity, counterion effects) using factorial design experiments.

- Cross-Technique Validation : Combine kinetic studies (e.g., Eyring plots) with spectroscopic monitoring (e.g., in situ IR) to track intermediates .

- Expert Consensus : Apply Delphi methods to reconcile conflicting interpretations through iterative expert feedback .

Q. What advanced computational methods are used to model (S,S)-Kelliphite’s chiral recognition in host-guest systems?

- Methodological Guidance :

- Molecular Dynamics (MD) : Simulate binding affinities with force fields (e.g., AMBER) and validate using experimental values.

- Machine Learning : Train models on enantioselectivity datasets to predict novel derivatives .

Q. How can batch-to-batch variability in (S,S)-Kelliphite synthesis be systematically addressed?

- Methodological Guidance :

- Subsampling Protocols : Follow ISO guidelines for representative sampling; report subsample mass, particle size, and homogenization methods .

- Error Propagation Analysis : Quantify variability using relative standard deviation (RSD) and trace sources (e.g., raw material impurities) .

- Reproducibility : Share detailed synthetic protocols via open-access repositories to enable cross-lab validation .

Q. What strategies validate the biological activity of (S,S)-Kelliphite in complex systems (e.g., in vivo models)?

- Methodological Guidance :

- Dose-Response Studies : Use Hill plots to assess efficacy and toxicity thresholds.

- Metabolomic Profiling : Track metabolite stability via LC-MS to rule off-target effects .

Tables for Key Comparisons

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.